6-Chlorobenzo[d]thiazole-2-thiol

Catalog No.
S1899003
CAS No.
51618-29-2
M.F
C7H4ClNS2
M. Wt
201.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorobenzo[d]thiazole-2-thiol

CAS Number

51618-29-2

Product Name

6-Chlorobenzo[d]thiazole-2-thiol

IUPAC Name

6-chloro-3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)

InChI Key

CLHLOHAQAADLRA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SC(=S)N2

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=S)N2

6-Chlorobenzo[d]thiazole-2-thiol is a heterocyclic compound characterized by the molecular formula C₇H₄ClNS₂. This compound is a derivative of benzothiazole, which features both sulfur and nitrogen atoms in its structure. The presence of a chlorine atom at the 6-position significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and materials science .

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound can be reduced to yield the corresponding benzothiazole derivative without the chlorine atom.
  • Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, allowing for the synthesis of diverse derivatives .

This compound has been investigated for its potential antimicrobial and anticancer properties. Notably, it has shown promise as a quorum-sensing inhibitor in Gram-negative bacteria, which may help in controlling bacterial virulence without relying on traditional antibiotics. Its ability to inhibit quorum sensing makes it valuable in antimicrobial research, particularly against pathogens like Pseudomonas aeruginosa .

The synthesis of 6-Chlorobenzo[d]thiazole-2-thiol typically involves the reaction of 2-aminothiophenol with chlorinating agents. Common methods include:

  • Using Phosphorus Pentachloride (PCl₅): This method introduces the chlorine atom at the 6-position of the benzothiazole ring.
  • Using Thionyl Chloride (SOCl₂): Similar to PCl₅, this agent also facilitates chlorination.

These reactions are generally conducted under reflux conditions in inert solvents such as dichloromethane or chloroform. For industrial production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield .

6-Chlorobenzo[d]thiazole-2-thiol has a broad range of applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • In Biology: It is explored for its potential as an antimicrobial and anticancer agent.
  • In Medicine: The compound is being studied as a lead compound for developing new therapeutic agents.
  • In Industry: It is utilized in producing dyes, pigments, and other specialty chemicals .

Research has indicated that 6-Chlorobenzo[d]thiazole-2-thiol interacts with biological systems primarily through its ability to inhibit quorum sensing pathways in bacteria. This mechanism allows it to modulate bacterial behavior without directly killing them, potentially reducing the likelihood of resistance development. Studies have shown that it affects biofilm formation and virulence factor production in Pseudomonas aeruginosa, highlighting its therapeutic potential .

Several compounds share structural similarities with 6-Chlorobenzo[d]thiazole-2-thiol. Here are some notable examples:

Compound NameKey Features
Benzo[d]thiazole-2-thiolLacks the chlorine atom at the 6-position.
6-Methylbenzo[d]thiazole-2-thiolContains a methyl group instead of a chlorine atom.
6-Bromobenzo[d]thiazole-2-thiolContains a bromine atom instead of a chlorine atom.
4-Chlorobenzo[d]thiazole-2-thiolSimilar structure but with chlorine at the 4-position.

Uniqueness

The uniqueness of 6-Chlorobenzo[d]thiazole-2-thiol lies in its chlorine substituent at the 6-position, which enhances its reactivity and biological activity compared to its analogs. This characteristic allows for various substitution reactions and contributes to its effectiveness as an antimicrobial agent by inhibiting bacterial quorum sensing mechanisms .

The structural characteristics of 6-Chlorobenzo[d]thiazole-2-thiol reveal a planar heterocyclic system typical of fused benzothiazole derivatives. The compound exhibits a molecular formula of C₇H₄ClNS₂ with a molecular weight of 201.7 g/mol [2]. The crystallographic data indicates that the compound forms white crystalline solids with a melting point ranging from 239-241°C [3], demonstrating significant thermal stability characteristic of aromatic heterocyclic systems.

The three-dimensional molecular geometry exhibits planarity characteristic of fused aromatic systems . The chlorine substituent at the 6-position influences the electronic distribution throughout the benzothiazole core, affecting both the molecular geometry and physicochemical properties. The calculated density of 1.542 g/cm³ reflects the compact packing arrangement facilitated by the planar structure and intermolecular interactions [5].

Table 1: Fundamental Molecular and Crystallographic Properties

PropertyValueSource
Molecular FormulaC₇H₄ClNS₂Multiple suppliers
Molecular Weight (g/mol)201.7Literature data
CAS Number51618-29-2Chemical registries
IUPAC Name6-chloro-1,3-benzothiazole-2(3H)-thioneIUPAC nomenclature
Crystal FormWhite solidSynthesis reports
Melting Point (°C)239-241RSC literature
Boiling Point (°C)318.7-341.8 at 760 mmHgCalculated/experimental
Density (g/cm³)1.542Predicted values
Flash Point (°C)146.5Chemical databases
Refractive Index1.785Calculated values
Vapor Pressure at 25°C7.86 × 10⁻⁵ mmHgCalculated values

The boiling point determination varies between sources, with values ranging from 318.7°C to 341.8°C at standard atmospheric pressure [5] [6], indicating the influence of measurement conditions and purity on these determinations. The relatively high boiling point reflects strong intermolecular forces, particularly hydrogen bonding involving the thiol functionality and aromatic interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 6-Chlorobenzo[d]thiazole-2-thiol. The ¹H Nuclear Magnetic Resonance spectrum recorded in dimethyl sulfoxide-d₆ reveals characteristic signals that confirm the thione tautomeric form as the predominant species in solution [3].

The most distinctive feature appears at δ 14.04 ppm as a broad singlet, assigned to the exchangeable nitrogen-hydrogen proton of the thione tautomer [3]. This extreme downfield shift results from the deshielding effect of the adjacent thiocarbonyl group and extensive hydrogen bonding with the solvent. The aromatic region displays signals at δ 7.46-7.40 ppm (multiplet, 2H) corresponding to the benzene ring protons H-4 and H-5, while H-7 appears as a doublet at δ 7.28 ppm with a coupling constant of 5.0 Hz [3].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with the thiocarbonyl carbon resonating at δ 190.6 ppm, characteristic of the thione functionality [3]. The aromatic carbon signals appear in the expected range: C-7a at δ 140.7 ppm, C-6 at δ 131.5 ppm, C-5 at δ 129.0 ppm, C-4 at δ 127.7 ppm, and C-3a at δ 121.9 ppm [3]. The chlorine substitution at C-6 causes a characteristic downfield shift of this carbon signal compared to unsubstituted analogs.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (δ ppm)AssignmentMultiplicity/CouplingSolvent
¹H NMR14.04 (brs, 1H)NH thiol protonBroad singletDMSO-d₆
¹H NMR7.46-7.40 (m, 2H)Aromatic H-4, H-5MultipletDMSO-d₆
¹H NMR7.28 (d, J=5.0 Hz, 1H)Aromatic H-7Doublet, J=5.0 HzDMSO-d₆
¹H NMRNH proton broad signalTautomeric exchangeBroadDMSO-d₆
¹³C NMR190.6C=S carbonSingletDMSO-d₆
¹³C NMR140.7Aromatic C-7aSingletDMSO-d₆
¹³C NMR131.5Aromatic C-6SingletDMSO-d₆
¹³C NMR129.0Aromatic C-5SingletDMSO-d₆
¹³C NMR127.7Aromatic C-4SingletDMSO-d₆
¹³C NMR121.9Aromatic C-3aSingletDMSO-d₆

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-Chlorobenzo[d]thiazole-2-thiol reveals characteristic fragmentation pathways typical of chlorinated benzothiazole derivatives . The molecular ion peak appears at m/z 201, corresponding to the intact molecular structure, with the isotope pattern confirming the presence of chlorine through the characteristic M+2 peak at m/z 203 with approximately one-third the intensity of the molecular ion [8].

The base peak occurs at m/z 168, resulting from the loss of the thiol group (SH, 33 mass units) through α-cleavage adjacent to the thiocarbonyl functionality . This fragmentation represents the primary decomposition pathway and demonstrates the relative weakness of the carbon-sulfur bond in the gas phase. A significant peak at m/z 166 corresponds to the loss of chlorine (35 mass units), a common fragmentation pattern in halogenated aromatic compounds [8].

Sequential fragmentation produces additional diagnostic peaks including m/z 140, resulting from the combined loss of chlorine and hydrogen sulfide (H₂S, 34 mass units) [9]. The benzothiazole core fragment appears at m/z 135, while the chlorobenzene fragment manifests at m/z 104. The phenyl cation at m/z 77 represents a stable aromatic fragment formed through tropylium ion formation, while m/z 69 corresponds to thiazole-containing fragments [9].

Table 3: Mass Spectrometric Fragmentation Analysis

Fragment m/zAssignmentRelative Intensity (%)Fragmentation TypeNotes
201[M]⁺ Molecular ionModerateMolecular ionIsotope pattern shows Cl
168[M-SH]⁺ Loss of thiolBase peakα-CleavagePrimary fragmentation
166[M-Cl]⁺ Loss of chlorineStrongHalogen lossCommon in halogenated compounds
140[M-Cl-H₂S]⁺ Multiple lossesModerateSequential fragmentationGas-phase rearrangement
135Benzothiazole coreWeakRing fragmentationStable aromatic system
104Chlorobenzene fragmentModerateAromatic stabilizationChlorine substitution effect
77Phenyl cationStrongTropylium formationAromatic stabilization
69Thiazole fragmentWeakHeterocycle cleavageS-containing fragment

Tautomerism and Thiol-Thione Equilibrium

The tautomeric behavior of 6-Chlorobenzo[d]thiazole-2-thiol represents a fundamental aspect of its chemical properties, involving equilibrium between the thiol and thione forms. Theoretical and experimental evidence consistently demonstrates that the thione tautomer (6-chloro-1,3-benzothiazole-2(3H)-thione) represents the thermodynamically favored form under most conditions [10] [11].

Density functional theory calculations reveal that the thione tautomer exhibits significantly greater stability than the thiol form, with an energy difference of approximately 39 kJ/mol favoring the thione structure [10] [12]. This substantial energy difference ensures that the thione form predominates in the gas phase and in neutral solutions, comprising greater than 95% of the equilibrium mixture under standard conditions [10].

The tautomeric equilibrium responds to environmental factors, particularly pH and solvent polarity. Under basic conditions (pH > 7), the equilibrium shifts toward increased thiol character through deprotonation of the nitrogen-hydrogen bond, facilitating thiolate anion formation [12]. Variable temperature Nuclear Magnetic Resonance spectroscopy resolves the broadening effects caused by tautomeric exchange processes, confirming the dynamic nature of this equilibrium .

Table 4: Tautomeric Equilibrium Characteristics

Tautomeric FormStructureStability (kJ/mol)Preferred ConditionsEvidencePopulation (%)
Thione (major)C=S form with NH0 (reference)Gas phase, neutral pH¹H NMR, IR, theory> 95
Thiol (minor)SH form with C=N+39Basic conditions (pH > 7)¹H NMR at high pH< 5
Equilibrium ConstantK_taut = [thione]/[thiol]≫ 1Temperature dependentVariable temp NMRHighly favors thione
Energy DifferenceΔE = Ethiol - Ethione+39Calculated valuesDFT calculationsTheoretical prediction

The predominance of the thione form results from several stabilizing factors including resonance delocalization within the heterocyclic system, favorable hydrogen bonding interactions, and minimization of steric strain [11]. The chlorine substituent at the 6-position influences the tautomeric equilibrium through electronic effects, with the electron-withdrawing nature of chlorine stabilizing the thione form through reduced electron density at the sulfur center [10].

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

51618-29-2

Dates

Last modified: 08-16-2023

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